Benzenesulfonamide, 4-diazenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

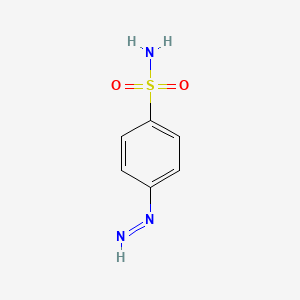

4-Diazenylbenzenesulfonamide is an organic compound with the molecular formula C6H7N3O2S It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diazenylbenzenesulfonamide typically involves an azo coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with activated substituted aromatic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the diazenyl linkage .

Industrial Production Methods

In industrial settings, the production of 4-Diazenylbenzenesulfonamide may involve large-scale azo coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Diazenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can break the diazenyl bond, leading to the formation of aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, aniline derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Diazenylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Diazenylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a glyoxalase I inhibitor, it binds to the active site of the enzyme, preventing the conversion of methylglyoxal to non-toxic lactic acid. This inhibition leads to the accumulation of cytotoxic metabolites, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 4-Sulfamoylphenyl)diazenyl)benzoic acid

- 4-((8-Hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide

Uniqueness

4-Diazenylbenzenesulfonamide is unique due to its specific structural features, such as the diazenyl group and the sulfonamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to inhibit glyoxalase I with high potency sets it apart as a valuable compound in cancer research .

Biological Activity

Benzenesulfonamide, 4-diazenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation, focusing on antimicrobial, anticancer, and other therapeutic potentials.

Synthesis and Characterization

The synthesis of benzenesulfonamide derivatives often involves diazotization reactions. For instance, a study synthesized a series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides through the diazotization of sulfonamide derivatives followed by coupling with 1-naphthol in an alkaline medium. The structures were confirmed using various spectroscopic techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

The antimicrobial activity of benzenesulfonamide derivatives has been extensively studied. For example, a novel compound 4-((3-Formyl-4-hydroxyphenyl) diazenyl)-N-(4-methyloxazol-2-yl)benzenesulfonamide demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds are effective against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-diazenyl | Staphylococcus aureus | 8 |

| 4-diazenyl | Escherichia coli | 16 |

| Metal Complex | Pseudomonas aeruginosa | 4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. A class of compounds synthesized from 4-((2, 4-dihydroxyphenyl)diazenyl)benzenesulfonamides showed selective antitumor activity. The mechanism involves inducing apoptosis in cancer cells, supported by structure-activity relationship (SAR) studies that identified key pharmacophoric elements necessary for activity .

Case Studies

- In Vitro Antibacterial Study : A study evaluated the antibacterial efficacy of several new benzenesulfonamide derivatives against common bacterial strains. The results indicated that metal complexes derived from these compounds exhibited enhanced antibacterial properties compared to their parent ligands .

- Anticancer Mechanism Investigation : Another research focused on the mechanism of action of selected benzenesulfonamide derivatives against cancer cell lines. The compounds were found to inhibit cell proliferation significantly and induce apoptosis through mitochondrial pathways .

Research Findings

The biological evaluation of benzenesulfonamide derivatives has led to promising findings:

- Antimicrobial Efficacy : Many synthesized compounds demonstrated significant antibacterial and antifungal activities.

- Antitumor Potential : Certain derivatives showed strong inhibitory effects on tumor cell lines, indicating their potential as anticancer agents.

- Mechanistic Insights : Studies revealed that these compounds may act by disrupting mitochondrial functions or inhibiting specific enzymes involved in cellular metabolism.

Properties

CAS No. |

90829-71-3 |

|---|---|

Molecular Formula |

C6H7N3O2S |

Molecular Weight |

185.21 g/mol |

IUPAC Name |

4-diazenylbenzenesulfonamide |

InChI |

InChI=1S/C6H7N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,7H,(H2,8,10,11) |

InChI Key |

UNIHIQDMSWDAQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=N)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.